Loxapine N-Glucuronide Chloride
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Overview
Description
- It is an N-glucuronide conjugate of loxapine , a dibenzoxazepine antipsychotic drug. The glucuronidation process involves the attachment of a glucuronic acid moiety to the parent compound, resulting in the formation of this compound.
Loxapine N-Glucuronide Chloride: (CAS 145823-23-0) is a chemical compound with the molecular formula C24H27Cl2N3O7 and a molecular weight of 540.39 g/mol .
Preparation Methods
- The synthetic route for Loxapine N-Glucuronide Chloride involves glucuronidation of loxapine. Glucuronidation typically occurs in the liver, where the enzyme UDP-glucuronosyltransferase catalyzes the conjugation of glucuronic acid to the parent compound.
- Industrial production methods may vary, but the key step remains the glucuronidation process.
Chemical Reactions Analysis
- Loxapine N-Glucuronide Chloride does not undergo significant chemical reactions beyond its formation via glucuronidation.
- Common reagents and conditions for glucuronidation include glucuronic acid donors (e.g., UDP-glucuronic acid) and appropriate enzymes.
- The major product formed is this compound itself.
Scientific Research Applications
Pharmacokinetics: Understanding the metabolism and elimination of loxapine in the body.
Toxicology: Investigating potential adverse effects or interactions involving Loxapine N-Glucuronide Chloride.
Drug Interactions: Assessing whether this metabolite affects loxapine’s efficacy or safety.
Clinical Studies: Evaluating its presence in biological samples (e.g., urine, blood) as a biomarker.
Mechanism of Action
- Loxapine N-Glucuronide Chloride is an inactive metabolite. Its mechanism of action is not directly related to therapeutic effects.
- The active form of loxapine acts as a dopamine receptor antagonist, primarily targeting D2 receptors. It also has anticholinergic and antihistaminic properties.
Comparison with Similar Compounds
- Loxapine N-Glucuronide Chloride is unique due to its glucuronidated structure.
- Similar compounds include other glucuronide metabolites of drugs, but each has distinct properties and roles.
Properties
Molecular Formula |
C24H27Cl2N3O7 |
---|---|
Molecular Weight |
540.4 g/mol |
IUPAC Name |
(2S,3S,6R)-6-[4-(8-chlorobenzo[b][1,4]benzoxazepin-6-yl)-1-methylpiperazin-1-ium-1-yl]-3,4,5-trihydroxyoxane-2-carboxylic acid;chloride |
InChI |
InChI=1S/C24H26ClN3O7.ClH/c1-28(23-20(31)18(29)19(30)21(35-23)24(32)33)10-8-27(9-11-28)22-14-12-13(25)6-7-16(14)34-17-5-3-2-4-15(17)26-22;/h2-7,12,18-21,23,29-31H,8-11H2,1H3;1H/t18?,19-,20?,21-,23+;/m0./s1 |
InChI Key |
CNMNSAZPEXLGPJ-TYZIVZSYSA-N |
Isomeric SMILES |
C[N+]1(CCN(CC1)C2=NC3=CC=CC=C3OC4=C2C=C(C=C4)Cl)[C@H]5C(C([C@@H]([C@H](O5)C(=O)O)O)O)O.[Cl-] |
Canonical SMILES |
C[N+]1(CCN(CC1)C2=NC3=CC=CC=C3OC4=C2C=C(C=C4)Cl)C5C(C(C(C(O5)C(=O)O)O)O)O.[Cl-] |
Origin of Product |
United States |
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